molecular formula C16H17N3O2S B4348604 N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE

N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE

Cat. No.: B4348604
M. Wt: 315.4 g/mol
InChI Key: GYNJLHJDAMZOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a naphthalenesulfonamide core and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 2-naphthalenesulfonamide with N-methyl-1H-pyrazole-5-methanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.

Scientific Research Applications

N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity. The pathways involved often include signal transduction cascades or metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
  • N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide

Uniqueness

N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE stands out due to its unique combination of a naphthalenesulfonamide core and a pyrazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.

Properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-18(12-15-9-10-17-19(15)2)22(20,21)16-8-7-13-5-3-4-6-14(13)11-16/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNJLHJDAMZOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
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N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
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N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
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N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
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N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE
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N~2~-METHYL-N~2~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-2-NAPHTHALENESULFONAMIDE

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